molecular formula C14H20O6S B14607426 Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol CAS No. 59830-33-0

Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol

Katalognummer: B14607426
CAS-Nummer: 59830-33-0
Molekulargewicht: 316.37 g/mol
InChI-Schlüssel: JYWSKERVYQUNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a sulfonyl group, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the addition of the acetic acid moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .

Wissenschaftliche Forschungsanwendungen

Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

59830-33-0

Molekularformel

C14H20O6S

Molekulargewicht

316.37 g/mol

IUPAC-Name

acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol

InChI

InChI=1S/C12H16O4S.C2H4O2/c1-10(7-8-13)9-17(14,15)12-5-3-11(16-2)4-6-12;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

JYWSKERVYQUNLS-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)OC.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.